molecular formula C6H13N3O B13309660 3-(cyclopropylamino)-N'-hydroxypropanimidamide

3-(cyclopropylamino)-N'-hydroxypropanimidamide

Cat. No.: B13309660
M. Wt: 143.19 g/mol
InChI Key: HKJNEXOWMNURTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylamino)-N'-hydroxypropanimidamide, widely known in research circles as ORY-1001, is a highly potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) (source) . This epigenetic enzyme plays a critical role in regulating gene expression by removing methyl groups from histone H3. In many cancers, particularly acute leukemias, LSD1 is overexpressed and helps to maintain a poorly differentiated, proliferative state in tumor cells by repressing the expression of key genes involved in cell differentiation (source) . By inhibiting LSD1, ORY-1001 blocks this demethylase activity, leading to a re-expression of silenced differentiation genes and ultimately inducing terminal differentiation and apoptosis (programmed cell death) in malignant cells (source) . Its significant research value lies in its application as a tool compound for investigating the role of LSD1 in oncogenesis and for exploring epigenetic therapy approaches. Preclinical studies have demonstrated that ORY-1001 has potent anti-tumor activity in models of T-cell acute leukemia (T-ALL) and acute myeloid leukemia (AML) (source) . This makes it an essential reagent for researchers in the fields of epigenetics, hematology, and oncology, facilitating the study of differentiation therapy and the development of novel treatments for LSD1-dependent cancers.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-(cyclopropylamino)-N'-hydroxypropanimidamide

InChI

InChI=1S/C6H13N3O/c7-6(9-10)3-4-8-5-1-2-5/h5,8,10H,1-4H2,(H2,7,9)

InChI Key

HKJNEXOWMNURTR-UHFFFAOYSA-N

Isomeric SMILES

C1CC1NCC/C(=N/O)/N

Canonical SMILES

C1CC1NCCC(=NO)N

Origin of Product

United States

Preparation Methods

Cyclopropanation of Amino Precursors

Method:
Starting from amino acids such as L-norvaline or related derivatives, the cyclopropyl ring is introduced via a cyclopropanation reaction using diazocompounds or carbene transfer reagents.

Reaction Scheme:

Amino acid derivative + diazocompound → Cyclopropylamine derivative

Example:
L-norvaline reacts with diazomethane or trimethylsilyl diazomethane in the presence of a catalyst to afford the cyclopropylamine.

Supporting Data:
Patents and literature report the use of diazomethane derivatives for cyclopropanation, yielding high stereoselectivity when chiral auxiliaries are employed.

Nucleophilic Substitution on Activated Halides

Method:
Commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline derivatives undergo nucleophilic aromatic substitution with cyclopropylamine, facilitated by bases such as sodium hydride or potassium tert-butoxide.

Reaction Data:

Step Reagents Conditions Yield References
Nucleophilic substitution Cyclopropylamine + 7-chloro-quinoline derivative Heating at 80-120°C ~70-85% ,

Hydroxy Group Introduction

Hydroxylation of Cyclopropylamines

Method:
Hydroxy groups are introduced via oxidation of the cyclopropylamine intermediates using oxidants such as hydrogen peroxide or sodium periodate under controlled conditions.

Reaction Conditions:

  • Oxidant: Hydrogen peroxide (30-50%)
  • Solvent: Methanol or acetic acid
  • Temperature: 0-25°C
  • Time: 4-12 hours

Hydrolysis of Acetoxy Intermediates

Alternatively, acetoxy-protected intermediates are hydrolyzed under basic conditions:

(2S,3S)-2-acetoxy-3-aminopropane derivatives + NaOH → Hydroxy derivatives

Reaction Data:

Step Reagents Conditions Yield References
Hydrolysis NaOH in methanol 0-30°C, 16-24 hours 75-90% ,

Amide Bond Formation

Carbodiimide-Mediated Coupling

Method:
Coupling of the hydroxycyclopropylamine with appropriate carboxylic acids or derivatives employs carbodiimide reagents such as EDCI (1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole).

Reaction Scheme:

Hydroxycyclopropylamine + Carboxylic acid derivative
→ Amide linkage via EDCI/HOBT

Reaction Conditions:

  • Solvent: Dichloromethane or DMF
  • Temperature: Room temperature
  • Time: 6-24 hours

Data Table:

Step Reagents Conditions Yield References
Amide coupling EDCI + HOBT 20-25°C, 12-24 h 65-85% ,

Hydroxyamidation

The final step involves converting the amino group into the hydroxyamidine, often via hydroxylamine derivatives under basic conditions, as detailed in patent literature.

Stereochemical Control and Purification

Achieving stereochemical purity is critical. Literature emphasizes the use of chiral auxiliaries, stereoselective cyclopropanation, and crystallization techniques to isolate the (2S,3S) diastereomer, which is often obtained as a single stereoisomer through asymmetric synthesis or chiral chromatography.

Summary of Key Reaction Data

Reaction Step Reagents Conditions Typical Yield References
Cyclopropanation Diazomethane derivatives 0-25°C, inert atmosphere 70-90% ,
Hydroxylation H2O2, NaOH 0-25°C 75-90% ,
Amide formation EDCI, HOBT Room temp, 12-24 h 65-85% ,
Final purification Crystallization - >95% purity Multiple sources

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-(Cyclopropylamino)-N’-hydroxypropanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclopropylamino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanimidamide Backbone

The biological and physicochemical properties of propanimidamide derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Substituent(s) Key Features CAS No. References
3-(Cyclopropylamino)-N'-hydroxypropanimidamide C₇H₁₁N₃O₂S Cyclopropylamino, -NHOH Conformational rigidity; potential kinase inhibition 436094-96-1
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide C₁₁H₁₄ClN₅O Pyrazole (chloro, dimethyl) Enhanced lipophilicity; possible CYP450 interactions 180028-94-8
3-(Ethanesulfonyl)-N'-hydroxypropanimidamide C₅H₁₂N₂O₃S Ethanesulfonyl (-SO₂C₂H₅) Electron-withdrawing group; improved solubility 1216372-52-9
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide C₁₀H₉ClN₂O₂ Cyclopropanecarboxamide Chelation potential; weaker basicity compared to propanimidamide Not specified
3-(2H-1,3-Benzodioxol-5-yloxy)-N'-hydroxypropanimidamide C₁₀H₁₂N₂O₄ Benzodioxol-5-yloxy Aromatic interactions; higher metabolic stability Not specified

Pharmacological and Physicochemical Differences

Cyclopropylamino vs. Pyrazole Substituents
  • This moiety also improves metabolic stability by resisting oxidative degradation .
  • Pyrazole Derivatives: Substitution with chloro and methyl groups (e.g., 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Pyrazole rings are also known to interact with cytochrome P450 enzymes, affecting drug-drug interaction profiles .
Sulfonyl vs. Hydroxylamine Groups
  • Ethanesulfonyl (C₅H₁₂N₂O₃S) : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which can modulate reactivity in nucleophilic environments. This substituent may improve solubility in polar solvents but reduce bioavailability due to increased polarity .
  • Hydroxylamine (-NHOH) : Common in hydroxamic acids, this group enables metal chelation (e.g., zinc in HDAC enzymes), making it critical for epigenetic modulator activity. The target compound’s hydroxylamine moiety contrasts with carboxamide derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide), which lack chelation capacity .
Aromatic vs. Aliphatic Substituents
  • However, it may also elevate toxicity risks due to prolonged metabolic half-life .
  • Cyclopropane vs. Cyclohexane : Cyclopropane’s smaller ring size imposes greater angle strain , which can mimic transition states in enzymatic reactions, whereas cyclohexane derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) offer greater flexibility .

Biological Activity

3-(Cyclopropylamino)-N'-hydroxypropanimidamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an amino moiety and a hydroxypropanimidamide structure. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, potentially serving as candidates for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation, although specific data on this compound is limited.
  • HCV Inhibition : Compounds within the same chemical family have been noted for their antiviral properties against Hepatitis C virus (HCV), indicating potential applications in treating viral infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar structures have shown inhibitory activity against proteases and other enzymes involved in viral replication and cancer cell growth .
  • Binding Affinity : Interaction studies suggest that these compounds may bind effectively to specific receptors or enzymes, influencing their pharmacodynamics.

Case Studies

  • Antiviral Activity : A study focusing on cyclopropylaminobenzothiazole derivatives demonstrated significant antiviral activity against HIV-1 protease, highlighting the importance of structural modifications in enhancing efficacy .
  • Antitumor Effects : Research involving small molecule antagonists has shown promising results in reducing the viability of cancer cell lines, suggesting that modifications to the cyclopropyl structure could yield potent anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTert-butyl N-cyclopropyl derivativesPotential antibiotic candidates
AntiviralCyclopropylaminobenzothiazoleSignificant HIV-1 inhibition
AnticancerVarious cyclopropyl derivativesReduced tumor cell viability

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on related compounds indicate varying bioavailability and clearance rates, which influence their effectiveness in vivo:

  • Bioavailability : Compounds with similar structures have shown oral bioavailability ranging from 50% to 100%, suggesting that this compound may also exhibit favorable absorption characteristics .
  • Metabolic Stability : The metabolic pathways and stability in human hepatocytes are critical for predicting in vivo behavior; some analogs have demonstrated rapid clearance due to high intrinsic clearance rates .

Q & A

Q. What are the recommended synthetic routes for 3-(cyclopropylamino)-N'-hydroxypropanimidamide, and what experimental conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine derivatives (e.g., 3-cyclopropylpropan-1-amine hydrochloride) may react with hydroxylamine derivatives under controlled pH (6–8) and temperature (60–90°C) to form the amidoxime structure . Solvents like ethanol or DMF are suitable, with purification via column chromatography (silica gel, methanol/ethyl acetate eluent). Yield optimization requires inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxylamine moiety (δ 8–9 ppm for NH-OH) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and identifies impurities .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]+ at m/z 144.1) and fragmentation patterns .

Q. How should this compound be stored to ensure stability during experimental use?

Store at 2–8°C under argon to prevent hygroscopic degradation or oxidation. Use amber vials to avoid photolytic cleavage of the N–O bond. Stability assessments via periodic HPLC analysis are recommended .

Advanced Research Questions

Q. What mechanistic hypotheses explain the biological activity of this compound, particularly in enzyme inhibition?

The hydroxylamine group may act as a metal-chelating agent (e.g., binding to Fe²⁺/Cu²⁺ in metalloenzymes), while the cyclopropyl moiety enhances membrane permeability. Computational docking (using PubChem-derived 3D structures) suggests potential interactions with cytochrome P450 or nitric oxide synthase active sites . Validate hypotheses via enzymatic assays (e.g., IC₅₀ measurements) and mutagenesis studies .

Q. How can researchers resolve contradictions in purity data between batch syntheses?

Cross-validate analytical methods:

  • Titration : Quantify free hydroxylamine groups.
  • XRD : Compare crystallinity across batches to detect polymorphic variations .
  • TGA/DSC : Identify thermal decomposition profiles (e.g., hydroxylamine loss at ~150°C) . Contradictions often arise from residual solvents or byproducts; optimize drying (lyophilization) and recrystallization steps .

Q. What computational modeling approaches predict the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (~1.2), solubility (<0.1 mg/mL), and CYP450 metabolism. Molecular dynamics simulations (AMBER/GROMACS) assess membrane penetration via cyclopropyl-induced rigidity . Validate predictions with in vitro Caco-2 permeability assays .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Structural analogs : Compare SDS data from related compounds (e.g., cyclopropylamine hydrochlorides) to infer acute toxicity (LD₅₀ ~200 mg/kg in rodents) .
  • Dose escalation : Start at 10 mg/kg, monitoring hepatic/kidney biomarkers (ALT, creatinine).
  • Metabolite screening : LC-MS/MS identifies reactive intermediates (e.g., nitroso derivatives) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) .
  • Data Reproducibility : Pre-equilibrate HPLC columns to minimize retention time drift .
  • Ethical Compliance : Obtain institutional approval for toxicity studies (IACUC/IRB protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.